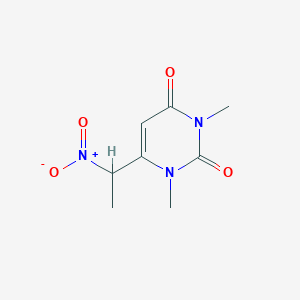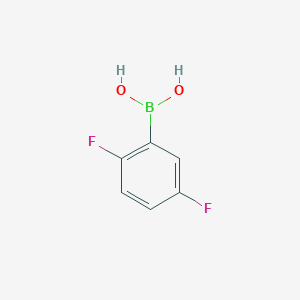
2,5-Difluorophenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of related boronic acids often involves catalytic processes that utilize boronic acids as key intermediates. For instance, perfluorophenylboronic acids have been used in the direct stereoselective synthesis of 2-deoxygalactosides, showcasing the role of boronic acids in facilitating complex glycosylation reactions without the need for metal catalysts or excess nucleophiles (Tatina et al., 2019).
Molecular Structure Analysis
The molecular structure of difluorophenylboronic acids has been investigated through various spectroscopic techniques. In one study, 2,3-difluorophenylboronic acid was characterized using FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy, combined with quantum chemical calculations, revealing insights into its conformers and molecular vibrations (Karabacak et al., 2012).
Chemical Reactions and Properties
Boronic acids, including difluorophenylboronic acids, play a crucial role in organic synthesis, particularly in coupling reactions. The Suzuki-Miyaura reaction is a notable example where boronic acids act as coupling partners to form biaryl compounds. This reaction has been optimized for challenging substrates like polyfluorophenylboronic acids, highlighting the adaptability and utility of boronic acids in cross-coupling chemistry (Kinzel et al., 2010).
Scientific Research Applications
Analgesic and Anti-inflammatory Applications : 5-(2,4-Difluorophenyl)salicylic acid, a derivative, has been found more active than aspirin as an analgesic and anti-inflammatory agent, with superior duration of action and therapeutic index (Hannah et al., 1978).
Spectroscopic Characterization : 3,5-difluorophenylboronic acid has been studied for its spectroscopic properties, including FT-IR, FT-Raman, UV–Vis, and NMR spectroscopic techniques, aiding in understanding its structural and electronic properties (Karabacak et al., 2014).
Molecular Structure Investigation : Similar studies on 2,3-difluorophenylboronic acid have helped in determining its structural, spectroscopic, and electronic characteristics (Karabacak et al., 2012).
Catalysis in Synthesis : Perfluorophenylboronic acids have been used as catalysts in the synthesis of 2-deoxygalactosides and other organic compounds, demonstrating their utility in organic synthesis (Tatina et al., 2019).
Applications in Lithium-ion Batteries : Certain fluorophenylboronic acids have been identified as bifunctional electrolyte additives in lithium-ion batteries, enhancing battery safety and performance (Chen & Amine, 2007).
Synthesis of Pharmaceuticals and Materials : Its derivatives are used in the pharmaceutical industry and material science, as seen in the synthesis of trifluorobenzoic acid, a valuable synthetic intermediate (Deng et al., 2015).
Radiofluorination in Medical Imaging : These compounds have applications in medical imaging, such as in the synthesis of [18F]Arenes for PET radiotracers (Mossine et al., 2015).
Catalysis in Organic Reactions : They are used in catalytic reactions like Suzuki-Miyaura coupling, demonstrating their significance in chemical synthesis (Kinzel et al., 2010).
Safety And Hazards
2,5-Difluorophenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
properties
IUPAC Name |
(2,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOJGSDLJNUAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370226 | |
| Record name | 2,5-Difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluorophenylboronic acid | |
CAS RN |
193353-34-3 | |
| Record name | 2,5-Difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Difluorophenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



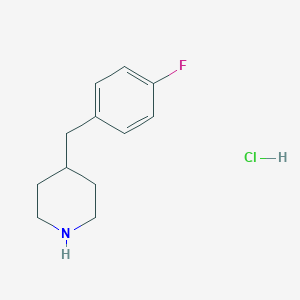
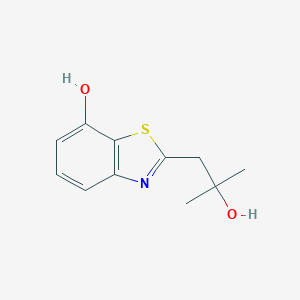




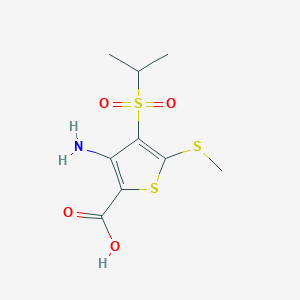
![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)




![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)
